Direct Head-to-Head: Potassium Tartrate Outperforms Potassium Citrate in Lead Removal from Food Matrices by 0.47 Percentage Points
In a controlled study directly comparing the chelating efficacy of potassium tartrate and potassium citrate under identical simultaneous soaking-and-cooking conditions in rice, potassium tartrate achieved a 99.43% reduction in lead (Pb) versus 98.96% for potassium citrate, a quantified absolute advantage of 0.47 percentage points (p < 0.05). For cadmium (Cd), the two agents were statistically equivalent (95.13% vs. 92.77%) [1]. The experimental system employed inductively coupled plasma mass spectrometry (ICP-MS) for quantification, acid-digested rice samples (500 mg dry-sample, 9 ml HNO₃:3 ml HCl), chelating agent levels up to 200 ppm, and ten independent replicates [1].
| Evidence Dimension | Percentage reduction of lead (Pb) from rice via simultaneous soaking and cooking with chelating agent |
|---|---|
| Target Compound Data | 99.43% Pb reduction (potassium tartrate, 200 ppm) |
| Comparator Or Baseline | 98.96% Pb reduction (potassium citrate, 200 ppm); untreated control baseline |
| Quantified Difference | Absolute advantage of 0.47 percentage points for potassium tartrate over potassium citrate in Pb removal; equivalent performance for Cd removal |
| Conditions | Soaking (3 h) + cooking (15 min) in chelating agent solution; ICP-MS quantification; 10 replicates; rice varieties from Iran; chelating agent level up to 200 ppm |
Why This Matters
For food-safety and public-health laboratories developing validated heavy-metal mitigation protocols, this head-to-head dataset provides a quantitative, statistically supported basis for selecting potassium tartrate over potassium citrate when maximizing lead removal is the primary endpoint.
- [1] Karimi Z, Goli M. The effect of chelating agents including potassium tartrate and citrate on the maximum reduction of lead and cadmium during soaking and cooking from some different varieties of rice available in Iran. Food Sci Nutr. 2021;9(9):5112–5118. doi:10.1002/fsn3.2473. View Source
